molecular formula C10H9N3O B048539 1-Methyl-4-phenyl-5-nitrosoimidazole CAS No. 111380-08-6

1-Methyl-4-phenyl-5-nitrosoimidazole

Cat. No.: B048539
CAS No.: 111380-08-6
M. Wt: 187.2 g/mol
InChI Key: GFYCENKHMQJSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Flavokawin B can be synthesized through the Claisen-Schmidt condensation method, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of Flavokawin B involves the extraction of the compound from the roots of the kava plant. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol . The extract is then purified through various chromatographic techniques to isolate Flavokawin B.

Chemical Reactions Analysis

Types of Reactions

Flavokawin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Flavokawin B, which can exhibit different biological activities .

Comparison with Similar Compounds

. These compounds share a similar backbone structure but differ in their side chains. Flavokawin B is unique due to its higher potency in inducing apoptosis and its significant antinociceptive and anti-inflammatory properties .

List of Similar Compounds

Flavokawin B stands out among its counterparts due to its strong biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-5-nitroso-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-7-11-9(10(13)12-14)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYCENKHMQJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149613
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111380-08-6
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-4-PHENYL-5-NITROSOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4148P494J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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